n-Cyclopentyl-3-(furan-2-yl)acrylamide
Description
n-Cyclopentyl-3-(furan-2-yl)acrylamide is an acrylamide derivative characterized by a cyclopentyl group attached to the nitrogen atom and a furan-2-yl substituent at the β-position of the acrylamide backbone. Its structure (Figure 1) combines lipophilic (cyclopentyl) and heteroaromatic (furan) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(E)-N-cyclopentyl-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c14-12(13-10-4-1-2-5-10)8-7-11-6-3-9-15-11/h3,6-10H,1-2,4-5H2,(H,13,14)/b8-7+ |
InChI Key |
FCCRHMLMVXSFJR-BQYQJAHWSA-N |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-3-(furan-2-yl)acrylamide typically involves the reaction of cyclopentylamine with furan-2-carboxylic acid, followed by the formation of the acrylamide moiety. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
n-Cyclopentyl-3-(furan-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of n-Cyclopentyl-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic sites in enzymes. These interactions can modulate the activity of target proteins and influence various biological processes .
Comparison with Similar Compounds
Key Observations :
- Methylation in DM490 reduces steric bulk, which may enhance receptor interaction kinetics .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) improve binding affinity through polar interactions .
Pharmacological Activity Comparison
Antinociceptive Effects
- PAM-2 and DM490: Both modulate α7 nicotinic acetylcholine receptors (nAChRs) and inhibit CaV2.2 channels, contributing to antinociception in chronic pain models. DM490, however, antagonizes PAM-2’s effects due to its methylated nitrogen, which alters receptor modulation .
- n-Cyclopentyl analog: The cyclopentyl group’s lipophilicity may enhance central nervous system (CNS) bioavailability, but direct evidence of antinociception is lacking in the provided data.
Anticancer Activity
Neuromodulatory Effects
- PAM-2 : Acts as a positive allosteric modulator (PAM) of α7 nAChRs and potentiates GABAA receptors via transmembrane domain interactions .
- DM497 (thiophen-2-yl analog): Replacing furan with thiophen increases antinociceptive potency, likely due to thiophen’s higher electron density and stronger receptor binding .
Pharmacokinetic Considerations
- Limited data exist for acrylamide derivatives. highlights gaps in pharmacokinetic profiles, particularly for compounds with bulky or reactive substituents .
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